7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether
Description
7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is a substituted benzoxazole derivative characterized by a bromine atom at position 7, a methyl group at position 2, and a methoxy group (methyl ether) at position 5. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, often explored for their pharmacological and materials science applications due to their stability and tunable electronic properties .
Properties
IUPAC Name |
7-bromo-5-methoxy-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5-11-8-4-6(12-2)3-7(10)9(8)13-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVBUFVVDHHJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis:
| Step | Reactants & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 2-Amino-6-bromo-4-methoxyphenol (10 mmol) + Trimethyl orthoacetate (20 mL) | Reflux for 12 hours | ~82% |
| 2 | Evaporation of volatiles under reduced pressure | Concentration of reaction mixture | - |
| 3 | Purification by flash chromatography (solvent system: CH₂Cl₂/MeOH) | Isolation of pure product | - |
- Reaction Mechanism: The amino group reacts with the orthoester, initiating cyclization to form the benzoxazole ring, while the methoxy group remains intact as the methyl ether substituent at position 5. The bromine atom is retained at position 7 from the starting phenol derivative.
Alternative Synthetic Approaches
Though the above method is primary, alternative synthetic strategies can be inferred based on analogous benzoxazole preparations:
Halogenation Post-Cyclization: Starting from 2-methyl-1,3-benzoxazol-5-yl methyl ether, selective bromination at position 7 using reagents such as N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in CCl₄ with benzoyl peroxide as initiator) can introduce the bromine substituent.
Methylation of Hydroxy Groups: If starting from 7-bromo-2-methyl-1,3-benzoxazol-5-ol, methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) can install the methyl ether functionality.
Reaction Conditions and Optimization
Solvent: Trimethyl orthoacetate serves both as reagent and solvent in the primary synthesis. For bromination, non-polar solvents like carbon tetrachloride (CCl₄) are preferred.
Temperature: Reflux conditions (approximately 100–120 °C) are standard for cyclization and bromination steps.
Time: Typically, 12 hours for cyclization and 3–4 hours for bromination.
Purification: Flash chromatography using dichloromethane/methanol mixtures effectively isolates the pure compound.
Analytical Characterization for Confirmation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR signals corresponding to methyl protons (around δ 2.3 ppm for methyl at position 2 and δ 3.8–4.0 ppm for methyl ether at position 5).
- Aromatic proton signals with characteristic splitting patterns confirming substitution positions.
-
- Molecular ion peak consistent with m/z ~242 (M+), confirming molecular weight.
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- Typically reported around 110 °C (can vary depending on purity).
-
- Consistent with calculated values for C, H, N, Br, and O.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization with Trimethyl orthoacetate | 2-Amino-6-bromo-4-methoxyphenol | Trimethyl orthoacetate | Reflux, 12 h | 82 | Direct synthesis of benzoxazole core with methyl ether |
| Bromination of 2-methyl-1,3-benzoxazol-5-yl methyl ether | 2-Methyl-1,3-benzoxazol-5-yl methyl ether | NBS, benzoyl peroxide | Reflux, 3.5 h | Variable | Selective bromination at position 7 |
| Methylation of hydroxy precursor | 7-Bromo-2-methyl-1,3-benzoxazol-5-ol | Methyl iodide, K₂CO₃ | Room temp to reflux | High | Installation of methyl ether group |
Research Findings and Practical Notes
The cyclization method using trimethyl orthoacetate is efficient and yields high purity product suitable for further applications in medicinal chemistry.
Bromination using NBS is a mild and selective method for introducing bromine at the 7-position without affecting other functional groups.
Reaction parameters such as solvent choice, temperature, and reaction time critically influence yield and purity; optimization may be necessary depending on scale.
Safety precautions are essential due to the use of brominating agents and volatile solvents; work should be conducted in a fume hood with appropriate personal protective equipment.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the benzoxazole ring and methoxy group.
Mechanistic Insight :
-
The reaction proceeds via a two-step mechanism: (1) deprotonation of the benzoxazole ring to form a resonance-stabilized intermediate, followed by (2) nucleophilic attack at the brominated position .
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Polar aprotic solvents (e.g., DMSO, DMF) accelerate reaction rates by stabilizing transition states.
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, expanding its utility in synthesizing complex aryl derivatives.
Suzuki-Miyaura Coupling
| Conditions | Boron Partner | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | 7-Phenyl-substituted analog | 89% |
| Pd(dppf)Cl₂, CsF, THF | 4-Pyridylboronic ester | Heteroaryl-functionalized | 76% |
Key Findings :
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Electron-deficient boronic partners exhibit higher reactivity due to reduced steric hindrance .
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Catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) affects regioselectivity in polyhalogenated systems .
Oxidation and Reduction
The methyl ether and benzoxazole moieties undergo selective transformations under redox conditions.
Oxidation
Reduction
| Reagent | Target Group | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF, reflux | Benzoxazole ring | Dihydrobenzoxazole | 58% |
| H₂, Pd/C, EtOH | Bromine | Dehalogenated product | 92% |
Critical Note :
-
LiAlH₄ reduces the benzoxazole ring irreversibly, while catalytic hydrogenation selectively removes bromine without ring opening .
Ring-Opening Reactions
Under strongly acidic or basic conditions, the benzoxazole ring undergoes cleavage:
| Conditions | Reaction Pathway | Major Product |
|---|---|---|
| HBr (48%), 120°C | Hydrolysis of oxazole ring | 2-Amino-4-bromo-5-methoxyphenol |
| NaOH (10M), EtOH/H₂O | Base-mediated ring opening | Methyl 3-bromo-4-hydroxybenzoate |
Implications :
-
Ring-opening products serve as intermediates for synthesizing aminophenols or benzoic acid derivatives .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–Br bond, generating a benzoxazole radical:
| Conditions | Outcome | Applications |
|---|---|---|
| UV light, benzene, 6h | Radical coupling with alkenes | Polymer-functionalized derivatives |
| UV light, O₂, 25°C | Oxidative degradation | Environmental decomposition |
Mechanism :
Scientific Research Applications
Medicinal Chemistry
7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether has shown potential as an anticancer agent . Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly colorectal carcinoma cells, by activating specific signaling pathways. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines range from 2.2 to 4.4 µM, suggesting significant antiproliferative effects .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of bacterial strains. In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
These results indicate its potential as a candidate for developing new antimicrobial agents .
Anticancer Mechanism
The anticancer activity of this compound is believed to involve:
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Target Interaction: Binding with specific enzymes or receptors that regulate cell growth and survival .
Antimicrobial Mechanism
The antimicrobial effects may be attributed to:
- Enzyme Inhibition: Disruption of bacterial metabolic processes through inhibition of critical enzymes .
Case Studies
Several studies have highlighted the applications and efficacy of this compound:
-
Antimicrobial Efficacy Study:
- A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound exhibited varying degrees of antibacterial activity against resistant bacterial strains .
- Anticancer Research:
- Synthesis and Characterization:
Mechanism of Action
7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is similar to other brominated benzoxazoles, such as 6-bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether and 7-bromo-1,3-benzoxazol-5-yl methyl ether. its unique structural features, such as the position of the bromine atom and the methyl group, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Key Observations:
- Polarity: The carboxylic acid (C9H6BrNO3) exhibits higher polarity due to the -COOH group, enhancing water solubility and salt formation, unlike the ether or ester analogs .
- Stability: The methyl ether group in the target compound is chemically stable under acidic/basic conditions, whereas the ester (C10H8BrNO3) is prone to hydrolysis .
Research Findings and Methodological Insights
- Structural Characterization : Crystallographic tools like SHELXL and ORTEP-3 () are critical for determining the precise geometry of benzoxazole derivatives, particularly for analyzing steric effects of substituents .
- Purity and Analysis : The >95% purity reported for the 2-ethyl analog () suggests rigorous chromatographic purification, a standard applicable to the target compound .
Biological Activity
7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological properties, supported by data tables and research findings.
- Molecular Formula : C9H8BrNO2
- Molecular Weight : 242.07 g/mol
- CAS Number : 1099609-12-7
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against various strains of bacteria and fungi. Studies indicate that it exhibits selective antibacterial activity primarily against Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 8 | Active |
| Staphylococcus aureus | 16 | Active |
| Escherichia coli | >64 | Inactive |
| Candida albicans | 32 | Active |
MIC values indicate the minimum inhibitory concentration required to inhibit the growth of microorganisms. The compound shows promising activity against certain pathogens while being less effective against others.
Antitumor Activity
Research has shown that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole core can enhance its anticancer properties.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast cancer) | 10 | Moderate |
| A549 (Lung cancer) | 15 | Moderate |
| HepG2 (Liver cancer) | 25 | Weak |
| PC3 (Prostate cancer) | 20 | Moderate |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. The compound demonstrates varying levels of cytotoxicity across different cancer types.
The mechanism underlying the biological activity of this compound is not fully elucidated but appears to involve interference with cellular processes in both microbial and cancer cells. For instance, studies suggest that it may disrupt DNA synthesis or inhibit essential enzymes involved in cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzoxazole derivatives including the target compound demonstrated that bromination at specific positions significantly altered the antimicrobial potency. For example, compounds with bromine substitutions showed enhanced activity against Mycobacterium tuberculosis compared to their non-brominated counterparts .
- Anticancer Properties : In vitro assays indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells in certain contexts. This selectivity was attributed to differential uptake and metabolism between normal and cancerous tissues .
Q & A
Q. What are the recommended synthetic routes for 7-bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of benzoxazole derivatives often involves cyclization of substituted precursors. For brominated analogs, halogen exchange reactions (e.g., Li/Br exchange) or nucleophilic substitution using bromine-containing reagents are common. For example, details a Li/Br exchange protocol in diethyl ether at −78°C for brominated thiazole synthesis, which could be adapted for benzoxazole systems . Reaction temperature, solvent polarity, and catalyst selection (e.g., Na₂S₂O₅ in DMF for cyclization, as in ) critically affect yield and purity. Optimization studies should monitor intermediates via TLC or LC-MS .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Structural characterization requires a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and NMR (if applicable) to confirm substituent positions and electronic environments.
- X-ray Crystallography : Single-crystal studies (e.g., as in , which resolved a brominated oxazolidinone structure at 100 K with an R factor of 0.023) provide unambiguous confirmation of stereochemistry and bond lengths .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns for bromine .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental setups?
- Methodological Answer : Bromine and methyl ether groups influence lipophilicity and stability. Key properties include:
- LogP : Estimated via computational tools (e.g., PubChem data in ) to predict solubility in organic vs. aqueous phases.
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photostability : UV-Vis spectroscopy under controlled light exposure can assess degradation kinetics. Handling precautions (e.g., amber vials, inert atmospheres) are advised, as brominated compounds may degrade under light or moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for brominated benzoxazole derivatives?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected side reactions or selectivity issues) often arise from variations in steric/electronic effects. Strategies include:
- Computational Modeling : Density Functional Theory (DFT) calculations to map electron density around the bromine and methyl ether groups, predicting sites for electrophilic/nucleophilic attack .
- Controlled Comparative Studies : Replicate conflicting protocols (e.g., varying catalysts or solvents) and analyze outcomes via HPLC or GC-MS to identify critical variables .
- Isotopic Labeling : Use -labeled analogs to track reaction pathways, as suggested in for brominated aromatic systems .
Q. What strategies optimize the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for medicinal chemistry applications?
- Methodological Answer : Bromine at the 7-position makes this compound a candidate for palladium-catalyzed couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for bulky substrates.
- Solvent Systems : Use toluene/DMF mixtures to balance solubility and reactivity.
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity, as demonstrated in for similar halogenated heterocycles .
Monitor boronic acid compatibility and quench side products with scavenger resins .
Q. How does the methyl ether group influence the compound’s biological activity, and what assays are suitable for evaluating its pharmacokinetic profile?
- Methodological Answer : The methyl ether enhances metabolic stability by reducing oxidative demethylation. Assay recommendations:
- CYP450 Inhibition : Liver microsome assays to assess drug-drug interaction risks.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure free fraction.
- Antimicrobial Screening : Broth microdilution assays (MIC/MBC) against Gram-positive/negative strains, referencing ’s protocol for benzothiazole derivatives .
- In Silico ADMET : Tools like SwissADME predict absorption and toxicity profiles .
Q. What analytical techniques are most effective for detecting degradation products during long-term stability studies?
- Methodological Answer : Accelerated stability testing under ICH guidelines (25°C/60% RH or 40°C/75% RH) combined with:
- HPLC-PDA/MS : Identify degradants via retention time and fragmentation patterns.
- Forced Degradation : Expose the compound to acid/base/oxidative stress and compare with control samples.
- NMR Stability Monitoring : Track chemical shift changes in NMR over time, as in ’s supplementary material protocols .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported cytotoxicity data for benzoxazole analogs?
- Methodological Answer : Variations in cytotoxicity (e.g., IC₅₀ values) may stem from cell line specificity or assay conditions. Mitigation steps:
- Standardized Assays : Use NCI-60 cell panels with uniform protocols (e.g., MTT assays at 48h exposure).
- Mechanistic Profiling : RNA-seq or proteomics to identify target pathways, differentiating genuine bioactivity from assay artifacts .
- Meta-Analysis : Cross-reference data from (benzothiazole bioactivity) and (benzoxazole applications) to contextualize structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
